molecular formula C17H22N4O2 B5407074 3-Cyclohexyl-1-methyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

3-Cyclohexyl-1-methyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No.: B5407074
M. Wt: 314.4 g/mol
InChI Key: LGYLOBBSHNLRSW-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-methyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-methyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the urea linkage: This step involves the reaction of an isocyanate with an amine to form the urea bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-methyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-methyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and urea linkage are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexyl-1-methyl-1-[(3-phenyl-1,2,4-triazol-5-yl)methyl]urea: Similar structure but with a triazole ring instead of an oxadiazole ring.

    3-Cyclohexyl-1-methyl-1-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]urea: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 3-Cyclohexyl-1-methyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea imparts unique chemical and biological properties compared to its analogs. This ring structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-cyclohexyl-1-methyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-21(17(22)18-14-10-6-3-7-11-14)12-15-19-16(20-23-15)13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYLOBBSHNLRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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